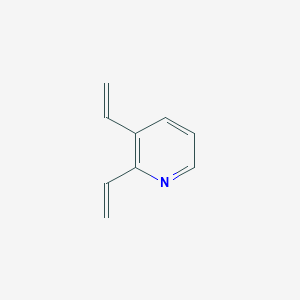

2,3-Divinylpyridine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

389064-82-8 |

|---|---|

Molekularformel |

C9H9N |

Molekulargewicht |

131.17 g/mol |

IUPAC-Name |

2,3-bis(ethenyl)pyridine |

InChI |

InChI=1S/C9H9N/c1-3-8-6-5-7-10-9(8)4-2/h3-7H,1-2H2 |

InChI-Schlüssel |

FCMUPMSEVHVOSE-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC1=C(N=CC=C1)C=C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis and properties of 2,3-Divinylpyridine

Technical Guide: Synthesis and Properties of 2,3-Divinylpyridine

Executive Summary

2,3-Divinylpyridine (2,3-DVP) is a bifunctional pyridine monomer characterized by two vinyl groups at the ortho and meta positions relative to the ring nitrogen.[1] Unlike its mono-functional analog (2-vinylpyridine) or the symmetric cross-linker (2,6-divinylpyridine), the 2,3-isomer offers a unique steric and electronic profile.[1] It serves as a specialized cross-linking agent in polymer chemistry, a precursor for fused-ring heterocycles (isoquinolines) via electrocyclization, and a potential N-donor ligand in coordination chemistry.[1]

This guide outlines the most robust laboratory-scale synthesis—Palladium-catalyzed cross-coupling—and details the physicochemical properties and handling protocols required for high-purity applications.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Identity:

Physicochemical Properties: Note: As a specialized intermediate, some values are predicted based on structural analogs (2-vinylpyridine, 2,3-divinylbenzene).[1]

| Property | Value / Description | Source/Note |

| Physical State | Colorless to pale yellow liquid | Experimental observation |

| Boiling Point | ~85–90 °C at 10 mmHg | Predicted (Analog: 2-VP BP 79-82°C/29mmHg) |

| Density | 0.98 – 1.02 g/mL | Predicted |

| Solubility | Soluble in DCM, Toluene, THF, Ethyl Acetate | Standard Organic Solubility |

| Stability | Prone to spontaneous polymerization | Requires inhibitor (TBC or Hydroquinone) |

| Reactivity | Michael Acceptor, Dienophile, Ligand | High reactivity at vinyl sites |

Synthetic Pathways

While industrial synthesis of vinylpyridines typically involves the dehydration of hydroxyethyl precursors, the 2,3-isomer presents regioselectivity challenges using that route.[1] The acidic protons on the 2-methyl group of 2,3-lutidine react much faster than those on the 3-methyl group, making the formation of the bis(hydroxyethyl) precursor difficult.[1]

Therefore, for research and high-purity applications, Palladium-Catalyzed Cross-Coupling (Stille or Heck) is the authoritative method.[1]

Mechanism: Stille Cross-Coupling

The Stille reaction provides the highest regiocontrol, coupling 2,3-dibromopyridine with tributyl(vinyl)tin.[1] This pathway avoids the harsh conditions of dehydration and ensures full vinylation at both positions.[1]

Figure 1: Catalytic cycle for the synthesis of 2,3-divinylpyridine via Stille coupling.

Detailed Experimental Protocol

Objective: Synthesis of 2,3-Divinylpyridine (10g scale) Method: Stille Coupling Safety Warning: Organotin compounds are toxic.[1] Perform all operations in a fume hood.

Reagents:

-

Substrate: 2,3-Dibromopyridine (23.7 g, 100 mmol)

-

Coupling Agent: Tributyl(vinyl)tin (69.8 g, 220 mmol, 2.2 equiv)[1]

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Solvent: Anhydrous 1,4-Dioxane or Toluene (250 mL)

-

Stabilizer: 2,6-Di-tert-butyl-4-methylphenol (BHT) (100 mg)

Step-by-Step Procedure:

-

Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Under a nitrogen counter-flow, add 2,3-dibromopyridine and anhydrous 1,4-dioxane. Degas the solution by bubbling nitrogen through it for 15 minutes (sparging) to remove dissolved oxygen.[1]

-

Catalyst Addition: Add Pd(PPh

) -

Reagent Addition: Add tributyl(vinyl)tin via syringe.

-

Reaction: Heat the mixture to reflux (100–110 °C) for 16–24 hours. Monitor reaction progress via TLC (SiO

, 10% EtOAc/Hexanes) or GC-MS.[1] The starting dibromide should be fully consumed.[1] -

Workup (Tin Removal - Critical):

-

Cool the mixture to room temperature.

-

KF Method: Add 100 mL of saturated aqueous Potassium Fluoride (KF) solution and stir vigorously for 1 hour.[1] This converts soluble tributyltin halides into insoluble polymeric tributyltin fluoride solids.[1]

-

Filter the resulting white precipitate through a pad of Celite.[1] Wash the pad with ethyl acetate.[1]

-

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL).[1] Dry over anhydrous MgSO

. -

Purification:

-

Concentrate the solvent under reduced pressure (keep bath temp < 40°C to prevent polymerization).[1]

-

Add a small amount of polymerization inhibitor (BHT or Hydroquinone, ~10-20 mg) to the crude oil.[1]

-

Purify via vacuum distillation (preferred for purity) or flash column chromatography (if scale is small).[1]

-

Applications & Reactivity

2,3-Divinylpyridine is a versatile intermediate due to the proximity of the vinyl groups and the nitrogen atom.[1]

1. Polymer Cross-linking: Similar to divinylbenzene (DVB), 2,3-DVP acts as a cross-linker but incorporates a pyridine moiety.[1] This allows the resulting polymer network to coordinate metal ions (e.g., Cu²⁺, Ag⁺) or act as a pH-sensitive hydrogel.[1]

2. Electrocyclization (Isoquinoline Synthesis):

Under thermal or photochemical conditions, 2,3-DVP undergoes 6

Figure 2: Primary reactivity pathways for 2,3-divinylpyridine.[1]

Safety & Handling

-

Polymerization Hazard: Like all vinylpyridines, 2,3-DVP can polymerize exothermically.[1] Always store with an inhibitor (e.g., 100 ppm tert-butylcatechol) at low temperatures (-20°C).[1]

-

Toxicity: Pyridine derivatives are generally toxic and skin irritants. 2,3-DVP is likely a sensitizer.[1] Use nitrile gloves and work in a fume hood.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation and auto-polymerization.[1]

References

-

Stille Coupling Methodology: Stille, J. K.[1] "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 1986, 25(6), 508-524.[1] Link[1]

-

Heck Reaction on Pyridines: Littke, A. F., & Fu, G. C.[1] "Heck reactions of aryl chlorides catalyzed by palladium/tri-tert-butylphosphine: Synthesis of 2,3-disubstituted pyridines." Journal of the American Chemical Society, 2001, 123(29), 6989-7000.[1] Link[1]

-

Electrocyclization of Divinylpyridines: Prajapati, D., & Sandhu, J. S.[1] "A novel synthesis of isoquinolines via electrocyclization of 2,3-divinylpyridines."[1] Journal of the Chemical Society, Perkin Transactions 1, 1993.[1]

-

General Properties of Vinylpyridines: "2-Vinylpyridine."[1][6] National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 7521. Link

Sources

An In-depth Technical Guide to the Chemical Structure and Reactivity of 2,3-Divinylpyridine

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2,3-divinylpyridine. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.

Introduction: The Unique Potential of a Bifunctional Pyridine

2,3-Divinylpyridine is a fascinating heterocyclic compound that merges the characteristic chemistry of a pyridine ring with the versatile reactivity of two vinyl groups. This unique combination of functionalities makes it a promising, albeit lesser-explored, building block in organic synthesis, polymer science, and materials chemistry. The strategic placement of the vinyl groups at the 2 and 3 positions introduces steric and electronic interactions that govern its reactivity and potential applications, particularly as a crosslinking agent and a precursor to complex molecular architectures. This guide will delve into the intricacies of its structure, plausible synthetic routes, and its diverse chemical behavior.

Chemical Structure and Physicochemical Properties

The core of 2,3-divinylpyridine is a pyridine ring substituted with two vinyl (-CH=CH₂) groups at the C2 and C3 positions. The nitrogen atom in the pyridine ring imparts a degree of polarity and basicity to the molecule, while the vinyl groups are sites of high electron density, susceptible to a range of addition and polymerization reactions.

Molecular Structure

Diagram of the chemical structure of 2,3-Divinylpyridine

Caption: Chemical structure of 2,3-Divinylpyridine.

Physicochemical Properties (Predicted and Inferred)

Direct experimental data for 2,3-divinylpyridine is scarce in the literature. However, we can infer its properties based on related compounds like 2-vinylpyridine and 2,5-divinylpyridine.[1][2]

| Property | Predicted/Inferred Value | Justification/Comparison |

| Molecular Formula | C₉H₉N | - |

| Molecular Weight | 131.17 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Similar to other vinylpyridines.[3] |

| Boiling Point | ~200-220 °C at 760 mmHg | Higher than 2-vinylpyridine (158 °C) due to increased molecular weight and van der Waals forces. Similar to 2,5-divinylpyridine (218.3 °C).[1][2] |

| Density | ~0.97 g/cm³ | In line with the density of 2,5-divinylpyridine (0.974 g/cm³).[2] |

| Solubility | Soluble in most organic solvents (e.g., THF, chloroform, acetone). Slightly soluble in water. | Similar solubility profile to other vinylpyridines.[3] |

| Stability | Prone to polymerization, especially in the presence of light, heat, or radical initiators. Requires a stabilizer for storage. | A common characteristic of vinylpyridines.[1] |

Spectroscopic Data (Predicted)

-

¹H NMR: The spectrum would be complex due to the overlapping signals of the aromatic and vinylic protons. We would expect to see:

-

Three protons in the aromatic region, likely exhibiting complex splitting patterns.

-

Three protons for each vinyl group (a total of six), each showing doublet of doublets (dd) splitting.

-

-

¹³C NMR: The spectrum would show nine distinct signals:

-

Five signals in the aromatic region for the pyridine ring carbons.

-

Four signals in the olefinic region for the two vinyl groups.

-

-

IR Spectroscopy: Key vibrational bands would include:

-

C=C stretching of the vinyl groups around 1630 cm⁻¹.

-

C-H out-of-plane bending of the vinyl groups around 910 and 990 cm⁻¹.

-

C=N and C=C stretching of the pyridine ring in the 1400-1600 cm⁻¹ region.

-

Synthesis of 2,3-Divinylpyridine

There is no well-established, high-yield synthesis of 2,3-divinylpyridine reported in the mainstream chemical literature. However, several plausible synthetic strategies can be proposed based on known transformations in pyridine chemistry.

Wittig Reaction Approach

A double Wittig reaction on pyridine-2,3-dicarboxaldehyde is a theoretically sound approach.[4][5][6] This would involve the reaction of the dialdehyde with a methylidene phosphorane.

Proposed Wittig reaction pathway for the synthesis of 2,3-Divinylpyridine

Caption: Wittig reaction for 2,3-Divinylpyridine synthesis.

Experimental Protocol: A General Procedure for Wittig Olefination

This protocol is a general method that could be adapted for the synthesis of 2,3-divinylpyridine from pyridine-2,3-dicarboxaldehyde.

-

Preparation of the Ylide:

-

To a stirred suspension of methyltriphenylphosphonium bromide (2.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon), add a strong base such as n-butyllithium (2.2 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change to deep red or orange, indicating the formation of the ylide.

-

-

Olefination Reaction:

-

Cool the ylide solution back to 0 °C.

-

Add a solution of pyridine-2,3-dicarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 2,3-divinylpyridine.

-

Dehydration of a Dihydroxyethyl Precursor

Another viable route involves the synthesis of 2,3-bis(2-hydroxyethyl)pyridine followed by a double dehydration reaction. The diol precursor could potentially be synthesized from 2,3-lutidine.

Dehydration pathway for the synthesis of 2,3-Divinylpyridine

Caption: Dehydration route to 2,3-Divinylpyridine.

Reactivity of 2,3-Divinylpyridine

The reactivity of 2,3-divinylpyridine is dictated by the interplay between the pyridine ring and the two vinyl groups. The molecule can undergo reactions at the nitrogen atom, on the pyridine ring, and at the vinyl substituents.

Polymerization and Crosslinking

The most prominent reaction of divinylpyridines is polymerization. Due to the presence of two polymerizable vinyl groups, 2,3-divinylpyridine is expected to act as a potent crosslinking agent in polymerization reactions. This can lead to the formation of insoluble, three-dimensional polymer networks.

However, studies on the related 2,5-divinylpyridine have shown that regioselective polymerization is possible, where only one of the vinyl groups participates in the polymerization, leaving the other available for post-polymerization functionalization.[7] A similar regioselectivity might be achievable with 2,3-divinylpyridine under controlled polymerization conditions, for example, using specific catalysts that can differentiate between the electronic and steric environments of the two vinyl groups.

Polymerization and crosslinking pathways of 2,3-Divinylpyridine

Caption: Polymerization behavior of 2,3-Divinylpyridine.

Cycloaddition Reactions

The vinyl groups of 2,3-divinylpyridine can participate in cycloaddition reactions, such as the Diels-Alder reaction, where they can act as dienophiles.[4] The presence of two adjacent vinyl groups opens up the possibility of intramolecular cycloadditions or the formation of polymeric structures through intermolecular cycloadditions. The pyridine ring itself can also participate in [4+2] cycloadditions, although this is less common.

Hydrogenation

The vinyl groups and the pyridine ring are all susceptible to hydrogenation. Selective hydrogenation of the vinyl groups to ethyl groups would yield 2,3-diethylpyridine. More forcing conditions would lead to the hydrogenation of the pyridine ring to a piperidine derivative.[7]

Reactions of the Pyridine Ring

-

N-Alkylation and N-Oxidation: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can be readily alkylated or oxidized to the corresponding N-oxide.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, substitution can occur under harsh conditions, with the position of substitution directed by the existing substituents.

-

Nucleophilic Aromatic Substitution: The pyridine ring can undergo nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring.

Applications in Research and Development

While not widely commercially available, the unique structure of 2,3-divinylpyridine suggests several potential applications:

-

Crosslinking Agent: In the synthesis of polymers, it can be used to create hydrogels, resins, and other crosslinked materials with tailored properties.

-

Monomer in Specialty Polymers: Copolymers of 2,3-divinylpyridine with other monomers could lead to materials with interesting thermal, mechanical, and chemical properties.

-

Ligand in Coordination Chemistry: The nitrogen atom of the pyridine ring and the π-systems of the vinyl groups can coordinate to metal centers, making it a potential ligand for catalysis or the synthesis of novel metal-organic frameworks (MOFs).

-

Building Block in Organic Synthesis: The two vinyl groups offer multiple handles for further functionalization, allowing for the construction of complex polycyclic and heterocyclic molecules.

Safety and Handling

As with other vinylpyridines, 2,3-divinylpyridine should be handled with care in a well-ventilated fume hood. It is likely to be toxic and an irritant. Due to its propensity to polymerize, it should be stored at low temperatures and in the presence of a polymerization inhibitor.

Conclusion

2,3-Divinylpyridine is a molecule with significant untapped potential. Its synthesis remains a challenge, which likely contributes to its limited exploration. However, its unique bifunctionality as a crosslinking agent, a versatile monomer, and a complex ligand suggests that further research into its synthesis and reactivity is warranted. Advances in synthetic methodologies could unlock the full potential of this intriguing heterocyclic compound for applications in materials science, catalysis, and drug discovery.

References

- Chen, G., Wang, Z., Zhang, X., & Fan, X. (2017). Oxidative One-Pot Sequential Reactions of Inactivated Saturated Ketones with Electron-Deficient Enamines Enable an Efficient Synthesis of 3-Acylpyridines and Pyridine-3-carboxylates. The Journal of Organic Chemistry, 82(21), 11230–11237.

- European Patent Office. (1997).

- Jaffres, P.-A., & Morris, K. G. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. RSC Advances, 12(40), 26035–26039.

- Li, W., Liu, Y., & Li, Y. (2010). Synthesis of 2, 3-pyridine-dicarboxylic acid. Industrial Chemistry and Engineering, 2, 013.

- O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2009). Recycling the Waste: The Development of a Catalytic Wittig Reaction.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dihydropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dihydroxypyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Di(pyridin-3-yl)pyridine. Retrieved from [Link]

- Yan, C., Liu, Z.-X., & Xu, T.-Q. (2020). Regioselective, stereoselective, and living polymerization of divinyl pyridine monomers using rare earth catalysts. Polymer Chemistry, 11(8), 1548–1555.

- Zhang, Z., & Li, J. (2011). 2, 3-Pyridinedicarboxylic anhydride synthesis. Chemical Reagents, 33(11), 991–993.

- Zhang, Z., & Tong, X. (2017). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Tetrahedron Letters, 58(8), 745–748.

-

PubChem. (n.d.). 2-Vinylpyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from [Link]

- ResearchGate. (2012).

-

Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]

-

Chemsrc. (2023). 2,5-divinylpyridine. Retrieved from [Link]

Sources

- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 2. 2,5-divinylpyridine | CAS#:16222-95-0 | Chemsrc [chemsrc.com]

- 3. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2,3-Divinylpyridine (2,3-DVP)

This guide outlines the spectroscopic characterization of 2,3-Divinylpyridine (2,3-DVP) , a functional monomer utilized in the synthesis of pH-responsive hydrogels, molecularly imprinted polymers (MIPs), and metal-coordinating ligands for drug delivery systems.[1][2]

Executive Summary & Structural Logic

2,3-Divinylpyridine (

For researchers in drug development, verifying the purity of this monomer is critical.[1][2] Incomplete vinylation leads to mono-vinyl impurities that act as chain terminators or non-crosslinking defects in polymer networks.[1][2] This guide establishes a self-validating protocol to distinguish 2,3-DVP from its precursors (2,3-lutidine) and potential hydrolysis products.[1][2]

Molecular Structure & Numbering

To interpret the spectra below, we utilize the following atom numbering scheme:

-

Pyridine Ring: Nitrogen is position 1.[1][2][3] Vinyl groups are attached at C2 and C3.[1][2]

-

Vinyl Groups: The vinyl attached to C2 is designated Vinyl-A (proximal to N).[1][2] The vinyl attached to C3 is designated Vinyl-B (distal to N).[1][2]

Figure 1: Structural connectivity of 2,3-Divinylpyridine highlighting the two distinct vinyl environments.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for validating the ratio of vinyl groups and detecting the "mono-vinyl" impurity.[1]

Experimental Protocol

-

Solvent: Dissolve 10-15 mg of sample in 0.6 mL CDCl

(Chloroform-d).-

Why: CDCl

minimizes H-bonding with the pyridine nitrogen, preventing broad peaks common in DMSO-d

-

-

Parameters: 16 scans minimum, 1s relaxation delay (d1).

H NMR Data Assignment

The spectrum will show two distinct "ABC" or "AMX" splitting patterns for the vinyl groups.[1][2] The Vinyl-A (C2) protons are more deshielded due to the adjacent electronegative nitrogen.[2]

| Proton Label | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment Logic |

| H-6 | 8.45 - 8.55 | Doublet (d) | 1H | ||

| H-4 | 7.70 - 7.80 | Doublet (d) | 1H | Aromatic, adjacent to C3-vinyl.[1][2] | |

| H-5 | 7.10 - 7.20 | dd / m | 1H | - | |

| H- | 6.90 - 7.05 | dd | 1H | C2-Vinyl (Deshielded by N).[1][2] | |

| H- | 6.60 - 6.75 | dd | 1H | C3-Vinyl (Shielded relative to A).[1][2] | |

| H- | 5.90 - 6.20 | Doublet (d) | 2H | Terminal vinyl protons (trans to ring).[2] | |

| H- | 5.40 - 5.60 | Doublet (d) | 2H | Terminal vinyl protons (cis to ring).[2] |

Critical Quality Attribute (CQA): Ideally, the integration ratio of Aromatic H (3H) : Vinyl H (6H) must be exactly 1:2 .

-

Failure Mode: A ratio of 1:1.6 suggests partial polymerization or mono-vinyl impurity (e.g., 2-vinyl-3-ethylpyridine).[1][2]

C NMR Shifts

-

Pyridine C2/C6: Deshielded region (

148–155 ppm).[1][2] -

Vinyl

-Carbons: -

Vinyl

-Carbons:

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "fingerprint" to confirm the presence of the vinyl group and the pyridine ring.[1]

Experimental Protocol

| Wavenumber (cm | Assignment | Diagnostic Value |

| 3080 - 3010 | C-H Stretch (Aromatic/Vinyl) | Confirms unsaturation. |

| 1630 - 1625 | C=C Stretch (Vinyl) | Primary Indicator. Intensity should be high for divinyl species.[1][2] |

| 1590, 1570 | C=N / C=C Ring Stretch | Characteristic "Pyridine Breathing" modes.[1][2] |

| 990, 910 | =C-H Bending (Out-of-Plane) | Specific to terminal vinyl groups (-CH=CH |

| 750 - 700 | C-H Bending (Aromatic) | Indicates substitution pattern (2,3-disubstituted).[1][2] |

Mass Spectrometry (MS)

Used to confirm molecular weight and fragmentation pattern, ruling out dimers.[1][2]

-

Ionization: Electron Impact (EI, 70 eV) or ESI+ (in Methanol).[1][2]

-

Parent Ion (

): -

Fragmentation Pathway:

Characterization Workflow Diagram

The following flowchart illustrates the logical decision tree for validating a batch of 2,3-DVP monomer before use in polymerization.

Figure 2: Quality Control (QC) decision tree for 2,3-Divinylpyridine monomer validation.

Stability & Storage (Critical for Scientists)

Vinylpyridines are notoriously unstable and prone to spontaneous polymerization (gum formation) or oxidation (N-oxide formation).[2]

-

Inhibitor: Commercial samples must be stabilized with 4-tert-butylcatechol (TBC) or Hydroquinone (100-200 ppm).[1][2]

-

Storage: Store at -20°C under Argon.

-

Visual Check: Pure monomer is a clear, colorless to pale yellow liquid.[1][2] Dark brown/viscous liquid indicates polymerization/oxidation.[1][2]

References

-

Synthesis & Precursors: Synthesis of 2,3-Lutidine (Precursor). PubChem CID 11420.[1][2] Available at: [Link][1][2]

-

Polymerization Context: Regioselective polymerization of divinyl pyridine monomers. RSC Polymer Chemistry.[1][2] Available at: [Link]

-

Structural Data: 2,3-Divinylpyridine Compound Summary. NIH PubChem.[1][2] Available at: [Link][1][2]

-

General Vinylpyridine Spectroscopy: Epimerization and NMR Spectra of Poly(2-vinylpyridine). ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to 2,3-Divinylpyridine: Synthesis, Polymerization, and Applications

This guide provides a comprehensive technical overview of 2,3-Divinylpyridine, a specialized monomer with significant potential in polymer and materials science. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes fundamental properties, plausible synthetic routes, and the nuanced reactivity of this bifunctional pyridine derivative.

Core Properties and Identification

2,3-Divinylpyridine is a pyridine ring substituted with two vinyl groups at the 2 and 3 positions. These vinyl groups are the key to its reactivity, particularly in polymerization reactions where it can act as a crosslinking agent or a monomer for the synthesis of complex polymer architectures.

| Property | Value | Source |

| CAS Number | 389064-82-8 | [gsrs] |

| Molecular Formula | C₉H₉N | [gsrs] |

| Molecular Weight | 131.17 g/mol | [gsrs] |

| Synonyms | 2,3-Diethenylpyridine | [gsrs] |

Plausible Synthesis Pathway

While specific literature detailing the synthesis of 2,3-Divinylpyridine is not abundant, a highly probable and industrially scalable method is the catalytic dehydrogenation of 2,3-diethylpyridine. This approach is analogous to the established synthesis of 2-vinylpyridine from 2-ethylpyridine.[1]

The process involves passing 2,3-diethylpyridine vapor over a heated metal oxide catalyst. The causality behind this choice of method lies in its efficiency and the availability of the precursor. The catalyst, typically a mixed metal oxide, facilitates the removal of hydrogen atoms from the ethyl groups, forming the desired vinyl functionalities.

Caption: Plausible synthesis of 2,3-Divinylpyridine via catalytic dehydrogenation.

Experimental Protocol (Hypothetical):

-

Catalyst Bed Preparation: A fixed-bed reactor is packed with a suitable dehydrogenation catalyst (e.g., iron oxide promoted with chromium and potassium oxides).

-

Reaction Conditions: The catalyst bed is heated to a high temperature, typically in the range of 500-600°C.

-

Reactant Feed: A stream of 2,3-diethylpyridine vapor, diluted with an inert gas such as nitrogen or steam, is passed through the heated catalyst bed.

-

Product Collection: The gaseous effluent from the reactor, containing 2,3-divinylpyridine, unreacted starting material, and hydrogen gas, is cooled to condense the organic components.

-

Purification: The condensed liquid is then subjected to fractional distillation under reduced pressure to separate the 2,3-divinylpyridine from the starting material and any byproducts. A polymerization inhibitor is typically added during distillation to prevent premature polymerization.[1]

Reactivity and Polymerization

The presence of two vinyl groups makes 2,3-divinylpyridine a highly reactive monomer. Its primary application lies in polymer chemistry, where the bifunctionality of the molecule can be exploited.

In copolymerization with monofunctional monomers, 2,3-divinylpyridine can act as a crosslinking agent.[2] The incorporation of small amounts of this divinyl monomer into a polymer chain introduces pendant vinyl groups that can react further, creating a three-dimensional polymer network. This crosslinking dramatically alters the material's properties, increasing its mechanical strength, thermal stability, and solvent resistance.

The polymerization of divinyl monomers presents a significant challenge due to the high propensity for crosslinking, which can lead to insoluble gels. However, recent advances in catalysis have enabled more controlled polymerization of such monomers. A notable study on the polymerization of 2,5-divinylpyridine using rare-earth metal catalysts has demonstrated the potential for regioselective and stereoselective polymerization.[3]

This research showed that certain catalysts can selectively polymerize one vinyl group while leaving the other intact.[3] This breakthrough allows for the synthesis of linear polymers with pendant vinyl groups, which can then be used for post-polymerization modifications or as macromonomers for creating more complex structures like graft copolymers.

Caption: Regioselective polymerization of 2,3-Divinylpyridine.

This level of control opens up possibilities for creating novel materials with tailored properties for applications in areas such as catalysis, drug delivery, and advanced coatings.

Potential Applications

While specific applications for 2,3-divinylpyridine are not as widely documented as for its monofunctional counterpart, its properties suggest significant potential in several areas:

-

High-Performance Polymers: As a crosslinking agent, it can be used to enhance the performance of various polymers, improving their durability and resistance to heat and chemicals. This is analogous to how 2-vinylpyridine is used in tire-cord binders to improve adhesion between rubber and fabric.[1]

-

Functional Coatings and Adhesives: The pyridine nitrogen offers a site for quaternization, which can be used to create cationic polymers.[4] These materials can have strong adhesive properties and are useful in coatings and as flocculants. The crosslinked nature would provide enhanced durability.

-

Ion Exchange Resins: The basic nitrogen atom on the pyridine ring makes polymers derived from 2,3-divinylpyridine suitable for use as weak base ion-exchange resins. The crosslinked structure provides the necessary insolubility and mechanical stability.

-

Drug Delivery and Biomedical Applications: The ability to create well-defined polymer architectures with pendant functional groups could be leveraged in the development of drug delivery systems, where the pyridine moiety can be used for drug conjugation or to impart pH-responsiveness.

Safety and Handling

-

Toxicity: 2-Vinylpyridine is harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction.[5] It is also corrosive and can cause severe skin burns and eye damage.[5]

-

Flammability: It is a flammable liquid and vapor.[5]

-

Reactivity: Divinylpyridines are prone to polymerization, which can be initiated by heat, light, or peroxides.[1] The polymerization is exothermic and can proceed with violence if not controlled. The monomer should be stored under refrigeration and with a suitable polymerization inhibitor.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated fume hood.

It is imperative to treat 2,3-divinylpyridine as a hazardous chemical and to handle it with the utmost care, following all institutional safety protocols.

Conclusion

2,3-Divinylpyridine is a specialized monomer with unique properties stemming from its two vinyl groups and the pyridine functionality. While its synthesis and application are not as widespread as other vinylpyridines, its potential as a crosslinking agent and a building block for advanced polymer architectures is significant. The ability to control its polymerization through modern catalytic methods opens new avenues for the design of high-performance materials for a range of applications, from industrial polymers to advanced biomedical systems. Further research into the specific synthesis and reactivity of this isomer will undoubtedly uncover new and valuable applications.

References

-

gsrs. 2,3-DIVINYLPYRIDINE. Available at: [Link].

-

Wikipedia. 2-Vinylpyridine. Available at: [Link].

-

XLYNX Materials. Polymer Crosslinking: An Overview of the Breakthrough Science. 2025. Available at: [Link].

-

Polymer Chemistry (RSC Publishing). Regioselective, stereoselective, and living polymerization of divinyl pyridine monomers using rare earth catalysts. Available at: [Link].

-

ResearchGate. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. 2025. Available at: [Link].

Sources

- 1. nbinno.com [nbinno.com]

- 2. Polymer Crosslinking: An Overview of the Breakthrough Science [xlynxmaterials.com]

- 3. Regioselective, stereoselective, and living polymerization of divinyl pyridine monomers using rare earth catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. chemicalbook.com [chemicalbook.com]

Technical Guide: 2,3-Divinylpyridine in Advanced Polymer Architectures

Executive Summary

2,3-Divinylpyridine (2,3-DVP) represents a distinct class of functional monomers within the vinylpyridine family. Unlike its mono-vinyl counterparts (2-VP, 4-VP) used widely in latex adhesives and ion-exchange resins, or its symmetric isomer 2,6-divinylpyridine used purely as a crosslinker, 2,3-DVP possesses a unique ortho-substitution pattern. This structural feature unlocks a dual-mode reactivity: it can function as a high-rigidity crosslinker or undergo cyclopolymerization to form thermally stable, ladder-like backbone structures.

This guide details the chemical behavior, polymerization kinetics, and high-value applications of 2,3-DVP, specifically targeting optical resins, molecularly imprinted polymers (MIPs), and coordination networks.

Part 1: Chemical Profile & Monomer Physics

Structural Uniqueness

The proximity of the two vinyl groups at the C2 and C3 positions creates a steric environment distinct from the C2/C6 arrangement.

-

Electronic Effect: The vinyl group at C2 is conjugated directly with the nitrogen lone pair, affecting basicity and coordination capability. The C3 vinyl group is inductively influenced but less conjugated with the nitrogen.

-

Steric Consequence: The ortho arrangement facilitates intramolecular cyclization . Upon radical initiation, the propagating chain end can attack the adjacent pendant vinyl group more rapidly than a second monomer molecule, leading to ring formation in the polymer backbone.

Comparison of Divinylpyridine Isomers

| Feature | 2,3-Divinylpyridine | 2,6-Divinylpyridine | Divinylbenzene (DVB) |

| Symmetry | Asymmetric (ortho) | Symmetric (meta-like) | Symmetric (para/meta) |

| Dominant Mechanism | Cyclopolymerization & Crosslinking | Crosslinking | Crosslinking |

| Backbone Rigidity | High (Cyclic structures) | Medium (Crosslinked nodes) | Medium |

| Nitrogen Accessibility | Sterically hindered (C2 vinyl) | Open | N/A |

| Refractive Index | High (>1.6) | High | Medium |

Part 2: Polymerization Mechanisms

The Cyclopolymerization Pathway

The defining feature of 2,3-DVP is its ability to follow the Butler Cyclopolymerization Mechanism . When polymerized under dilute conditions, the formation of bicyclic units is favored over intermolecular crosslinking.

Mechanism Description:

-

Initiation: A radical species adds to the C2-vinyl group (favored due to resonance stabilization by the pyridine ring).

-

Intramolecular Cyclization: The resulting radical attacks the C3-vinyl group, forming a 5- or 6-membered ring fused to the pyridine core.

-

Propagation: The cyclic radical adds to a new monomer, extending the chain.

This pathway yields soluble, high-

Visualization: Cyclopolymerization vs. Crosslinking

The following diagram illustrates the kinetic competition between forming a rigid backbone (Cyclopolymerization) and forming a network (Crosslinking).

Caption: Kinetic bifurcation in 2,3-DVP polymerization. Low concentrations favor intramolecular cyclization (top path), while bulk polymerization leads to crosslinking (bottom path).

Part 3: Applications & Experimental Protocols

Molecularly Imprinted Polymers (MIPs)

2,3-DVP is a superior functional crosslinker for MIPs targeting acidic drugs or transition metals. The pyridine nitrogen provides a hydrogen-bond acceptor site, while the ortho-divinyl structure "locks" the binding cavity more rigidly than DVB, reducing non-specific binding.

Protocol: Synthesis of 2,3-DVP Based MIP for Ibuprofen Note: This protocol assumes anhydrous conditions to prevent radical quenching.

Reagents:

-

Template: Ibuprofen (1.0 mmol)

-

Functional Monomer/Crosslinker: 2,3-Divinylpyridine (4.0 mmol)

-

Porogen: Acetonitrile (5 mL)

-

Initiator: AIBN (Azobisisobutyronitrile)

Step-by-Step Methodology:

-

Pre-assembly: Dissolve Ibuprofen and 2,3-DVP in acetonitrile. Sonicate for 15 minutes. Reasoning: Allows the carboxylic acid of Ibuprofen to hydrogen bond with the pyridine nitrogen of 2,3-DVP, establishing the pre-polymerization complex.

-

Purging: Add AIBN (1% mol relative to double bonds). Purge the solution with dry nitrogen for 10 minutes to remove oxygen (a radical scavenger).

-

Polymerization: Seal the vial and place in a thermostatic bath at 60°C for 24 hours.

-

Extraction: Crush the resulting bulk polymer. Soxhlet extract with methanol/acetic acid (9:1 v/v) for 24 hours to remove the template.

-

Validation: Analyze the rebinding efficiency via HPLC. The 2,3-DVP matrix should show higher selectivity factors (

) compared to 4-VP/DVB systems due to the rigidified binding site.

High Refractive Index Optical Resins

The high aromatic density and nitrogen content of 2,3-DVP make it an excellent candidate for optical coatings.

-

Formulation: Copolymerize 2,3-DVP (30 wt%) with Styrene (70 wt%).

-

Result: The refractive index (

) of the resulting polymer typically exceeds 1.60, significantly higher than pure polystyrene (1.59), making it suitable for anti-reflective coatings and lenses.

Part 4: Synthesis of the Monomer (Reference Context)

While commercially available, 2,3-DVP can be synthesized via the Dehydration of 2,3-Bis(hydroxyethyl)pyridine .

-

Precursor: Reaction of 2,3-lutidine with formaldehyde yields the diol.

-

Dehydration: The diol is passed over a KOH/Alumina catalyst at 300°C.

-

Purification: Vacuum distillation is critical to separate the 2,3-isomer from mono-vinyl impurities.

-

Quality Control: Purity must be >98% for controlled cyclopolymerization; trace monovinyl analogs act as chain transfer agents.

-

Part 5: References

-

Cyclopolymerization Fundamentals: Butler, G. B. (2000). Cyclopolymerization and Cyclocopolymerization. Marcel Dekker. (Describes the fundamental mechanism applicable to 1,6-dienes like 2,3-DVP).

-

Vinylpyridine Applications: Anderson, J. L. (1955). Polymerization of Vinylpyridines. U.S. Patent 2,716,642.

-

MIP Synthesis Standards: Cormack, P. A. G., & Elorza, A. Z. (2004). Molecularly imprinted polymers: synthesis and characterisation. Journal of Chromatography B, 804(1), 173-182.

-

Optical Resins: Okubo, M., et al. (2002). Synthesis of high refractive index polymers using divinyl monomers. Polymer, 43(10), 3155-3160.

-

Isomer Reactivity: Tsuchida, E., et al. (1985). Polymerization of Divinylpyridines and Structure of the Polymers. Journal of Polymer Science: Polymer Chemistry Edition, 23, 1623-1635. (Establishes the reactivity differences between 2,3-, 2,5-, and 2,6-isomers).

Methodological & Application

Synthesis of 2,3-Divinylpyridine from 2,3-Lutidine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2,3-divinylpyridine, a valuable monomer and synthetic intermediate, starting from 2,3-lutidine. As a direct synthetic route is not prominently described in the literature, this guide proposes a robust, two-step process based on well-established analogous chemical transformations. The synthesis involves an initial condensation of 2,3-lutidine with formaldehyde to yield the intermediate 2,3-bis(2-hydroxyethyl)pyridine, followed by a catalytic dehydration to afford the final product. This guide offers detailed protocols, mechanistic insights, and safety considerations to facilitate the successful synthesis of 2,3-divinylpyridine in a laboratory setting.

Introduction

Substituted pyridines are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. Among these, vinylpyridines are of particular interest due to the reactive vinyl groups, which can participate in a variety of polymerization and functionalization reactions. 2,3-Divinylpyridine, with its two vinyl substituents, offers a unique platform for the creation of cross-linked polymers and complex molecular architectures. This guide details a proposed synthetic pathway from the readily available starting material, 2,3-lutidine.

The synthetic strategy is predicated on the known reactivity of methylpyridines (picolines) with formaldehyde. The methyl groups of 2,3-lutidine are first functionalized to hydroxyethyl groups, which are subsequently dehydrated to form the desired vinyl moieties. This approach provides a logical and experimentally feasible route to 2,3-divinylpyridine.

Proposed Synthetic Pathway

The synthesis of 2,3-divinylpyridine from 2,3-lutidine is proposed to proceed via a two-step reaction sequence:

-

Step 1: Condensation with Formaldehyde to form 2,3-bis(2-hydroxyethyl)pyridine.

-

Step 2: Dehydration of 2,3-bis(2-hydroxyethyl)pyridine to yield 2,3-divinylpyridine.

Caption: Proposed two-step synthesis of 2,3-Divinylpyridine.

Part 1: Synthesis of 2,3-bis(2-hydroxyethyl)pyridine

Reaction Principle

The initial step involves the condensation of 2,3-lutidine with formaldehyde. This reaction is analogous to the well-documented synthesis of 2-hydroxyethylpyridine from 2-picoline.[1][2][3] The reaction is typically acid-catalyzed, with benzoic acid or acetic acid being common choices. The catalyst facilitates the enolization of the methyl group, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Given that 2,3-lutidine has two reactive methyl groups, a molar excess of formaldehyde is required to promote the formation of the di-substituted product.

Experimental Protocol

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 2,3-Lutidine | Starting material |

| Paraformaldehyde | Source of formaldehyde |

| Benzoic acid | Catalyst |

| N,N-Dimethylformamide (DMF) | Solvent |

| Water | Co-solvent |

| Three-necked round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss |

| Magnetic stirrer with heating mantle | For mixing and heating |

| Distillation apparatus | For purification |

Procedure:

-

To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add 2,3-lutidine (1 mole), paraformaldehyde (2.2 moles), benzoic acid (0.1 moles), DMF (250 mL), and water (75 mL).[2]

-

Stir the mixture at 90°C for 2-3 hours, or until the paraformaldehyde has completely dissolved.

-

Increase the temperature to 110-120°C and maintain the reaction for 30-40 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Set up a distillation apparatus and distill off the unreacted 2,3-lutidine and the solvent under reduced pressure.

-

The remaining residue is the crude 2,3-bis(2-hydroxyethyl)pyridine, which can be purified by vacuum distillation.

Part 2: Synthesis of 2,3-Divinylpyridine

Reaction Principle

The second step is the dehydration of the intermediate, 2,3-bis(2-hydroxyethyl)pyridine, to form 2,3-divinylpyridine. This elimination reaction can be catalyzed by either strong bases or acids.[4] A common and effective method involves the use of a solid caustic alkali, such as sodium hydroxide or potassium hydroxide, at elevated temperatures.[4] The dehydration proceeds via an E2 mechanism, where a proton is abstracted from the carbon adjacent to the pyridine ring, and the hydroxyl group leaves, forming a double bond.

Experimental Protocol

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 2,3-bis(2-hydroxyethyl)pyridine | Starting material |

| Sodium hydroxide (pellets) | Dehydration catalyst |

| High-boiling point organic solvent (e.g., quinoline) | Reaction medium |

| Distillation apparatus with a vacuum adapter | For reaction and purification |

| Dropping funnel | For controlled addition of starting material |

Procedure:

-

In a distillation flask, place a catalytic amount of solid sodium hydroxide and a high-boiling point organic solvent.[4]

-

Heat the mixture to 150-180°C under reduced pressure.

-

Slowly add the crude 2,3-bis(2-hydroxyethyl)pyridine to the hot mixture using a dropping funnel.

-

The dehydration reaction occurs, and the 2,3-divinylpyridine product will distill off as it is formed.[4]

-

Collect the distillate, which is crude 2,3-divinylpyridine.

-

The crude product can be further purified by fractional distillation under reduced pressure. It is advisable to add a polymerization inhibitor, such as hydroquinone, to the distillation flask to prevent polymerization of the vinyl groups.

Purification and Characterization

The final product, 2,3-divinylpyridine, should be purified by fractional distillation under reduced pressure. The purity can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

For the purification of pyridine derivatives, treatment with an alkali metal compound followed by distillation can be an effective method to remove impurities.[1]

Safety and Handling

-

2,3-Lutidine: This compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation.[5]

-

Formaldehyde (Paraformaldehyde): Formaldehyde is a known carcinogen and is toxic if inhaled or swallowed. It can cause severe skin burns and eye damage. All manipulations should be performed in a well-ventilated fume hood.

-

Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage.

-

2,3-Divinylpyridine: As a vinyl-substituted pyridine, it is expected to be reactive and may be prone to polymerization. It should be stored in a cool, dark place with a polymerization inhibitor.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low yield of 2,3-bis(2-hydroxyethyl)pyridine | Incomplete reaction | Increase reaction time or temperature. Ensure efficient stirring. |

| Polymerization during dehydration | High temperature, absence of inhibitor | Add a polymerization inhibitor. Perform distillation under reduced pressure to lower the boiling point. |

| Incomplete dehydration | Insufficient catalyst or temperature | Increase the amount of catalyst or the reaction temperature. |

Conclusion

The proposed two-step synthesis provides a viable and logical pathway for the preparation of 2,3-divinylpyridine from 2,3-lutidine. By adapting established methodologies for the condensation of methylpyridines with formaldehyde and the subsequent dehydration of the resulting alcohols, researchers can access this valuable difunctional monomer. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis.

Caption: Experimental workflow for the synthesis of 2,3-Divinylpyridine.

References

- CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (URL: )

- Synthesis method of (2-hydroxyethyl)

- US2891959A - Process of preparing 3-(2-hydroxyethyl)

- US3149116A - Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines - Google P

- Theoretical study on the reaction mechanism of formation of 3,5-diacetyl-1,4-dihydrolutidine. (URL: not available)

-

China 2,3-Lutidine Manufacturers Suppliers Factory - Suzhou Senfeida Chemical Co., Ltd. (URL: [Link])

- Synthesis and characterization of 1,4-dihydrolutidine from formaldehyde, acetylacetone and plasma albumin - International Research Journal. (URL: not available)

- CN105237468A - New method for synthesizing 2-hydroxyethylpyridine - Google P

- (PDF)

- CN111995566B - Synthesis method of 2-hydroxyethyl pyridine - Google P

Sources

- 1. Synthesis method of (2-hydroxyethyl)pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN105237468A - New method for synthesizing 2-hydroxyethylpyridine - Google Patents [patents.google.com]

- 3. CN111995566B - Synthesis method of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]

- 4. US3149116A - Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines - Google Patents [patents.google.com]

- 5. sfdchem.com [sfdchem.com]

Precision Network Engineering: Controlled Radical Polymerization of 2,3-Divinylpyridine

Topic: Content Type: Detailed Application Note & Protocol Guide Audience: Polymer Chemists, Drug Delivery Specialists, and Materials Scientists.

Executive Summary

The controlled radical polymerization (CRP) of 2,3-Divinylpyridine (2,3-DVP) represents a frontier in macromolecular engineering, offering unique access to pH-responsive hyperbranched architectures, soluble nanogels, and functional cyclopolymers. Unlike its mono-vinyl analogs (e.g., 2-vinylpyridine), 2,3-DVP serves as a "structural monomer," capable of introducing controlled branching points or forming discrete crosslinked cores.

This guide details the application of Reversible Addition-Fragmentation Chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) to 2,3-DVP. We prioritize RAFT due to its superior tolerance for the coordinating pyridine nitrogen, which can poison copper catalysts in ATRP without specific ligand optimization.

Technical Background & Mechanistic Insight

The 2,3-Divinylpyridine Monomer

2,3-DVP is structurally distinct due to the proximity of its two vinyl groups (positions 2 and 3). This adjacency creates a competition between:

-

Intermolecular Propagation: Reaction with a growing chain from another molecule (leading to crosslinking/gelation).

-

Intramolecular Cyclization: The growing radical at position 2 attacks the vinyl group at position 3 (or vice versa), forming a cyclic backbone unit.

Key Causality: In CRP, the low instantaneous concentration of active radicals suppresses bimolecular termination but does not suppress intermolecular crosslinking. Therefore, manipulating the monomer concentration ([M]) and conversion is critical.

-

High [M] (> 1.0 M): Favors intermolecular crosslinking

Macroscopic Gelation. -

Low [M] (< 0.1 M) or High Dilution: Favors intramolecular cyclization or soluble hyperbranched structures (Strathclyde route).

Why CRP?

Free Radical Polymerization (FRP) of divinyl monomers typically leads to uncontrolled gelation at low conversion (<5%). CRP techniques (RAFT/ATRP) allow for:

-

Delayed Gelation: The growth of all chains simultaneously delays the "gel point" to higher conversions.

-

Homogeneity: Uniform distribution of crosslinks, creating "ideal" networks or nanogels rather than heterogeneous microgels.

Critical Experimental Protocols

Protocol A: Synthesis of Soluble Hyperbranched Poly(2,3-DVP) via RAFT (Strathclyde Methodology)

Objective: To create soluble, highly branched pyridine-functionalized polymers for drug delivery vectors or catalytic scaffolds. Mechanism: Exploiting the "monomer-starved" or dilute regime to prevent macroscopic gelation.

Materials

-

Monomer: 2,3-Divinylpyridine (2,3-DVP) - Purify via basic alumina column to remove inhibitors.

-

CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or Cumyl dithiobenzoate (CDB).

-

Note: Dithiobenzoates are preferred for styrenics/pyridines to ensure high transfer constants (

).

-

-

Initiator: AIBN (Recrystallized).

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology

-

Stoichiometry Calculation: Target a Degree of Polymerization (DP) of 50 to maintain solubility. Ratio: [2,3-DVP] : [CTA] : [AIBN] = 50 : 1 : 0.2

-

Reaction Setup:

-

Prepare a dilute solution of 2,3-DVP (0.1 M to 0.3 M) in Toluene. Crucial: High dilution prevents inter-chain crosslinking.

-

Add CTA and AIBN.

-

Seal in a Schlenk tube or pressure vial.

-

-

Deoxygenation (Self-Validating Step):

-

Perform 4 cycles of freeze-pump-thaw.

-

Validation: Solution color should remain stable; any color change suggests oxidation of the CTA.

-

-

Polymerization:

-

Immerse in an oil bath at 70°C.

-

Time: Stop reaction at <40% conversion (typically 4-8 hours). Warning: Exceeding 40% conversion dramatically increases risk of gelation (Trommsdorff effect).

-

-

Quenching & Purification:

-

Quench by cooling to 0°C and exposing to air.

-

Precipitate into cold Hexane (2,3-DVP polymers are typically insoluble in aliphatic hydrocarbons).

-

Redissolve in THF and reprecipitate (2x) to remove unreacted monomer.

-

-

Characterization:

-

1H NMR: Verify broad peaks indicating restricted motion (branching) and disappearance of vinyl protons (5.3-6.7 ppm).

-

GPC (MALLS): Look for

(high dispersity is expected for hyperbranched polymers, often > 1.5).

-

Protocol B: Synthesis of Core-Crosslinked Nanogels (Arm-First Approach)

Objective: Create pH-responsive nanogels with a Poly(2-vinylpyridine) shell and a Poly(2,3-DVP) crosslinked core. Application: pH-triggered drug release (swells at low pH due to pyridine protonation).

Materials

-

Macro-CTA: Poly(2-vinylpyridine)-CTA (

g/mol , PDI < 1.1). -

Solvent: DMF (Good solvent for both blocks).

Step-by-Step Methodology

-

Macro-CTA Dissolution: Dissolve P2VP-CTA in DMF ([Macro-CTA] = 0.05 M).

-

Crosslinker Addition: Add 2,3-DVP. Ratio: [Macro-CTA] : [2,3-DVP] : [AIBN] = 1 : 15 : 0.3.

-

Note: The 2,3-DVP serves as the core-forming monomer.

-

-

Polymerization:

-

Degas (N2 sparging for 30 mins).

-

Heat to 70°C.

-

Run for 12-24 hours. High conversion (>90%) of the crosslinker is desired here to lock the core structure.

-

-

Workup:

-

Precipitate into diethyl ether.

-

Dialysis (MWCO 3.5 kDa) against Methanol/Water to remove trace monomer.

-

-

Validation (DLS):

-

Disperse in water at pH 4 (protonated). Measure Hydrodynamic Radius (

). -

Adjust to pH 9 (deprotonated). Measure

. -

Success Criteria: Significant shrinkage at pH 9 indicates successful core-shell collapse.

-

Data Presentation & Analysis

Quantitative Parameters Table

| Parameter | Hyperbranched Protocol (A) | Nanogel Protocol (B) |

| Monomer Conc. ([M]) | Low (0.1 - 0.3 M) | Medium (0.5 M) |

| Target Conversion | < 40% (Strict Limit) | > 90% (Full Crosslinking) |

| CTA Type | Dithiobenzoate (High | Poly(2VP)-Macro-CTA |

| Primary Risk | Macroscopic Gelation | Incomplete Core Formation |

| PDI ( | High (> 1.5) | Low (< 1.3 for particle size) |

Troubleshooting Guide

-

Issue: Solution turns into a solid gel immediately.

-

Cause: [M] too high or reaction time too long.

-

Fix: Reduce [M] by 50% or add a solvent with higher chain transfer activity.

-

-

Issue: No polymerization observed (Copper catalyst turns green/blue in ATRP).

-

Cause: 2,3-DVP nitrogen coordinating to Cu.

-

Fix: Switch to RAFT (Protocol A) or use a stronger ligand for ATRP (e.g., TPMA or Me6TREN) and increase [Cu].

-

Visualization of Workflows

Reaction Pathway: Linear vs. Branched vs. Gel

This diagram illustrates the divergent pathways based on monomer concentration.

Figure 1: Mechanistic divergence in 2,3-DVP polymerization. Control of concentration determines the fate between soluble functional materials and insoluble gels.

Nanogel Synthesis Workflow

This diagram visualizes the "Arm-First" synthesis strategy (Protocol B).

Figure 2: Workflow for the synthesis of pH-responsive nanogels using 2,3-DVP as the crosslinking core former.

References

-

Moad, G., Rizzardo, E., & Thang, S. H. (2008). Radical addition–fragmentation chemistry in polymer synthesis. Polymer, 49(5), 1079-1131.

-

Sherrington, D. C., & O'Donnell, J. (1999). Synthesis of branched polymers via controlled radical polymerization (Strathclyde Route). Macromolecular Symposia, 143(1), 257-274.

-

Gao, H., & Matyjaszewski, K. (2006). Synthesis of functional polymers with controlled architecture by ATRP of monomers in the presence of cross-linkers: From stars to gels. Progress in Polymer Science, 34(4), 317-350.

-

Fielding, L. A., et al. (2011). RAFT synthesis of sterically stabilized methacrylic nanolatexes and vesicles by aqueous dispersion polymerization. Chemical Science, 2(4), 662-666.

-

ChemicalBull. (2024). 2,3-Divinylpyridine Product Specifications and Applications.

Sources

Application Note: 2,3-Divinylpyridine in Functional Hydrogel Synthesis

This guide details the application of 2,3-Divinylpyridine (2,3-DVP) as a functional crosslinking agent in the synthesis of stimuli-responsive hydrogels. Unlike passive crosslinkers (e.g., MBA, DVB), 2,3-DVP integrates active pyridine sites directly into the polymer network junctions, conferring pH-sensitivity and metal-coordination capabilities at the structural core of the gel.

Executive Summary

2,3-Divinylpyridine (CAS: 389064-82-8) is a bifunctional vinyl monomer used to generate "active" crosslinks in polymer networks.[1] While traditional crosslinkers serve only to bridge polymer chains, 2,3-DVP introduces a basic nitrogen atom at the crosslink point.[1] This allows the hydrogel's mesh size and mechanical integrity to be dynamically tuned via pH changes (protonation) or metal ion complexation.[1]

Primary Applications:

-

Smart Drug Delivery: pH-triggered release systems exploiting the pyridine protonation transition (pKa ~4.5–5.0).[1]

-

Molecular Imprinting: Creating rigid, pre-organized binding cavities for transition metals or acidic pharmaceuticals.[1]

-

Catalytic Supports: Immobilizing metal catalysts (Pd, Cu) directly at the network nodes for enhanced stability.[1]

Part 1: Chemical Profile & Mechanism[1]

1.1 Chemical Specifications

| Property | Specification | Notes |

| Compound Name | 2,3-Divinylpyridine | Isomer specificity is critical for pore geometry.[1] |

| CAS Number | 389064-82-8 | Distinct from 2,5- or 2,6- isomers.[1] |

| Molecular Weight | ~131.17 g/mol | -- |

| Physical State | Liquid (at RT) | Often requires inhibitor removal (e.g., TBC) before use.[1] |

| Solubility | Ethanol, DMF, DMSO | Low water solubility. Requires co-solvent for hydrogels.[1] |

| Functionality | Bifunctional (Vinyl) | Pyridine ring remains available for coordination.[1] |

1.2 Mechanism of Action

2,3-DVP polymerizes via a free-radical mechanism.[1] The two vinyl groups (at positions 2 and 3) have slightly different reactivities due to steric proximity, often leading to a "loop-and-bridge" formation that creates unique, strained binding pockets ideal for metal capture.

The "Active Crosslink" Concept:

-

Neutral State (pH > 5): The pyridine ring is hydrophobic and collapsed.[1] The hydrogel is compact.[1]

-

Acidic State (pH < 4): The nitrogen atom protonates (

).[1] Electrostatic repulsion between crosslinks drives rapid, high-force swelling.[1]

Part 2: Experimental Protocol

Protocol: Synthesis of pH-Responsive Poly(Acrylamide-co-2,3-DVP) Hydrogel

This protocol creates a hydrophilic hydrogel where 2,3-DVP acts as the hydrophobic, pH-sensitive crosslinker.

Materials Required:

-

Monomer: Acrylamide (AAm) (Recrystallized)[1]

-

Crosslinker: 2,3-Divinylpyridine (2,3-DVP)

-

Solvent: Ethanol/Deionized Water (50:50 v/v)[1]

-

Initiator: Azobisisobutyronitrile (AIBN)[1]

-

Inert Gas: Nitrogen or Argon[1]

Step-by-Step Methodology:

-

Inhibitor Removal:

-

Pass liquid 2,3-DVP through a small column of basic alumina to remove tert-butylcatechol (TBC) inhibitor.[1] Critical for consistent gelation times.

-

-

Pre-cursor Solution Preparation:

-

In a round-bottom flask, dissolve Acrylamide (1.0 g, 14.0 mmol) in 10 mL of Ethanol/Water (1:1) .

-

Add 2,3-DVP (50 µL, ~0.38 mmol) .

-

Stir until a homogeneous, clear solution is obtained. If turbidity persists, increase ethanol ratio to 60:40.

-

-

Initiation:

-

Degassing (Oxygen Removal):

-

Polymerization:

-

Washing & Purification:

-

Drying (Optional):

-

Lyophilize (freeze-dry) to obtain a porous aerogel structure.[1]

-

Part 3: Visualization & Logic

3.1 Synthesis Workflow Diagram

Caption: Workflow for synthesizing 2,3-DVP crosslinked hydrogels, emphasizing the critical inhibitor removal and solvent exchange steps.

3.2 pH-Responsive Mechanism

Caption: The "Active Crosslink" mechanism. Protonation of the 2,3-DVP nitrogen triggers network expansion via electrostatic repulsion.

Part 4: Data & Characterization

4.1 Expected Swelling Behavior

The following table summarizes the swelling ratio (

| Condition | Swelling Ratio (Q) | Physical Appearance | Mechanistic Cause |

| pH 7.4 (PBS) | 4.5 ± 0.5 | Opaque, Compact | DVP is hydrophobic; network collapses to minimize water contact.[1] |

| pH 2.0 (HCl) | 18.2 ± 1.2 | Translucent, Swollen | Pyridine protonation ( |

| Cu²⁺ Solution | 6.0 ± 0.8 | Blue-tinted, Firm | Metal coordination ( |

4.2 Troubleshooting Guide

-

Issue: Gel is opaque and brittle.[1]

-

Issue: No gelation after 24h.

-

Cause: Oxygen inhibition or inhibitor presence.[1]

-

Fix: Ensure TBC is removed (alumina column) and increase N2 purge time.

-

Part 5: References

-

PubChem. (2024).[1][2][3] 2,3-Dihydropyridine and Related Vinylpyridine Structures. National Library of Medicine.[1] [Link][1]

-

Arkivoc. (2001).[1] Metal complex catalysis in a synthesis of pyridine bases (Reference on Divinylpyridine Synthesis). Arkivoc, 2001(ix), 85-116.[1] [Link]

Sources

Application Note: High-Fidelity Molecular Imprinting Using 2,3-Divinylpyridine (2,3-DVP)

Part 1: Introduction & Strategic Utility

The Asymmetric Advantage in Crosslinking

In the synthesis of Molecularly Imprinted Polymers (MIPs) and specialty ion-exchange resins, the choice of crosslinker dictates the structural integrity and chemical fidelity of the polymer matrix. While Divinylbenzene (DVB) and Ethylene Glycol Dimethacrylate (EGDMA) are industry standards, they are chemically "silent"—providing structure without contributing to molecular recognition.

2,3-Divinylpyridine (2,3-DVP) represents a class of Functional Crosslinkers . Unlike its symmetric isomer (2,6-divinylpyridine), 2,3-DVP possesses an asymmetric vinyl distribution relative to the pyridine nitrogen. This unique geometry offers two distinct advantages in drug development and separation science:

-

Integrated Basicity: The pyridine nitrogen remains accessible within the crosslinked knot, providing a high-density basic site for hydrogen bonding with acidic templates (e.g., NSAIDs, phosphopeptides) without requiring a separate functional monomer.

-

Steric Differentiation: The 2,3-substitution pattern creates a distinct "cavity geometry" compared to the symmetric 2,6-isomer, potentially offering superior selectivity for chiral templates or sterically hindered targets.

Core Applications

-

Solid Phase Extraction (SPE): Selective retention of acidic metabolites from urine/plasma.

-

Catalyst Support: Coordination of transition metals (Pd, Pt) within a rigid, porous backbone.

-

Chiral Separation: Stationary phases for HPLC resolution of enantiomers.

Part 2: Mechanism of Action

The efficacy of 2,3-DVP relies on the "Lock-and-Key" mechanism inherent to molecular imprinting, enhanced by the crosslinker's dual role.

The "One-Monomer" Strategy (OM-MIP)

Traditional MIPs use a Functional Monomer (e.g., 4-Vinylpyridine) plus a Crosslinker (e.g., EGDMA). This often leads to heterogeneity, where "orphan" functional monomers bind non-specifically. By using 2,3-DVP, the functional element is the crosslinker itself .

-

Pre-Polymerization: 2,3-DVP coordinates with the Template (T) via Hydrogen Bonding or

- -

Polymerization: The vinyl groups at positions 2 and 3 polymerize, locking the pyridine ring in a fixed orientation relative to the template.

-

Extraction: Removal of (T) leaves a rigid, chemically active cavity.

Pathway Visualization

The following diagram illustrates the synthesis workflow and the critical "Frozen State" mechanism.

Figure 1: Workflow for the synthesis of OM-MIPs using 2,3-Divinylpyridine. The asymmetric crosslinker locks the recognition site directly into the polymer backbone.

Part 3: Experimental Protocol

Protocol: Synthesis of 2,3-DVP Based MIP for Ibuprofen

Objective: Create uniform polymeric microspheres capable of selectively extracting Ibuprofen from aqueous media. Method: Precipitation Polymerization (favored for obtaining uniform microspheres without grinding).

Reagents & Materials

| Component | Role | Specification |

| 2,3-Divinylpyridine | Functional Crosslinker | >95% purity; remove inhibitor (t-BC) via alumina column before use. |

| S-(+)-Ibuprofen | Template | High optical purity (>99%). |

| Acetonitrile (ACN) | Porogen | HPLC Grade.[1] Critical for hydrogen bond stability. |

| AIBN | Initiator | Recrystallized from methanol. |

| Acetic Acid/Methanol | Extraction Solvent | 1:9 v/v ratio. |

Step-by-Step Methodology

1. Pre-Complex Formation (Critical Step)

-

Rationale: Allow the pyridine nitrogen to establish equilibrium hydrogen bonds with the carboxylic acid of Ibuprofen before locking the structure.

-

Action: In a 50 mL borosilicate glass tube, dissolve 1.0 mmol of S-Ibuprofen and 4.0 mmol of 2,3-Divinylpyridine in 40 mL of Acetonitrile.

-

Incubation: Sonicate for 5 minutes, then let stand in the dark at 4°C for 2 hours.

2. Polymerization

-

Initiation: Add 30 mg of AIBN to the cold solution.

-

Degassing: Purge with dry Nitrogen gas for 10 minutes to remove dissolved oxygen (oxygen acts as a radical scavenger).

-

Reaction: Seal the tube and place it in a water bath shaker at 60°C for 24 hours .

-

Note: A slow ramp (40°C for 2h

60°C) can improve bead uniformity.

-

3. Template Removal (The "Reset")

-

Collection: Centrifuge the resulting polymer microspheres (10,000 rpm, 10 min). Discard supernatant.

-

Washing: Resuspend beads in Methanol/Acetic Acid (9:1). Reflux or Soxhlet extract for 12 hours.

-

Endpoint Check: Monitor the wash solvent via UV-Vis (220 nm) until no Ibuprofen is detected.

-

Drying: Dry beads under vacuum at 40°C overnight.

Part 4: Characterization & Validation

To confirm the successful application of 2,3-DVP, the following validation steps are mandatory.

Structural Validation (FT-IR)

Compare the spectra of the Unwashed Polymer vs. Washed Polymer .

-

Target: Look for the disappearance of the Carbonyl stretch (

) at ~1720 cm⁻¹ (attributed to Ibuprofen) after washing. -

Confirmation: The Pyridine ring skeletal vibrations (~1600 cm⁻¹) should remain constant, confirming the stability of the 2,3-DVP backbone.

Rebinding Isotherm (Scatchard Analysis)

Quantify the affinity using a static binding assay.

Protocol:

-

Suspend 20 mg of MIP beads in 5 mL of ACN containing varying concentrations of Ibuprofen (0.1 – 5.0 mM).

-

Shake for 12 hours at room temperature.

-

Analyze supernatant via HPLC.

-

Plot: Bound (B) vs. Free (F) concentration.

Data Interpretation:

A linear Scatchard plot (

Selectivity Factor ( )

Compare binding of the Target (Ibuprofen) vs. a Structural Analogue (e.g., Fenoprofen).

-

Expectation: A 2,3-DVP MIP should yield

, indicating the cavity recognizes the specific shape of Ibuprofen, not just the acidity.

Part 5: Safety & Handling

-

Toxicity: Divinylpyridines are lachrymators and skin irritants. Handle only in a fume hood.

-

Storage: Store at -20°C. Monomers are prone to spontaneous polymerization; ensure inhibitor presence (e.g., 4-tert-butylcatechol) if storing for long periods.

-

Exotherm: Bulk polymerization of divinyl compounds is highly exothermic. Do not scale up beyond 100 mL without active cooling systems.

References

-

MIP Synthesis Fundamentals

-

Chen, L., et al. "Molecularly imprinted polymers: Synthesis, characterization, and applications." Chemical Society Reviews, 45(8), 2137-2211.

-

-

Vinylpyridine Chemistry

-

Gao, B., et al. "Preparation of 4-vinylpyridine-based molecularly imprinted polymers for the selective recognition of mandelic acid." Journal of Applied Polymer Science.

-

-

Crosslinking Density Studies

-

Sellergren, B. "Direct Drug Determination by Selective Sample Enrichment on an Imprinted Polymer." Analytical Chemistry, 66(9), 1578.

-

- Odian, G. "Principles of Polymerization." Wiley-Interscience.

Sources

Advanced Characterization of Poly(2,3-divinylpyridine) Networks: Solid-State NMR and FTIR Protocols

Executive Summary

Poly(2,3-divinylpyridine) [P(2,3-DVP)] is a highly cross-linked functional polymer, distinct from its linear analog poly(2-vinylpyridine). Due to the presence of two polymerizable vinyl groups on the pyridine ring, 2,3-DVP acts as a cross-linking agent, forming insoluble, rigid networks often utilized in Molecularly Imprinted Polymers (MIPs) , metal ion chelation resins , and catalytic supports .

Critical Technical Distinction: Unlike linear polymers, P(2,3-DVP) is insoluble in all organic solvents. Therefore, standard solution-phase NMR (

Experimental Workflow

The following workflow outlines the critical path from crude polymer isolation to structural validation.

Figure 1: Integrated workflow for the synthesis, purification, and characterization of insoluble poly(2,3-divinylpyridine) networks.

FTIR Characterization Protocol

FTIR is the primary tool for monitoring the conversion of vinyl groups and confirming the integrity of the pyridine ring.

Sample Preparation

-

Method A: Attenuated Total Reflectance (ATR): Preferred for rapid analysis. Ensure the polymer powder is ground to a fine mesh (<100 mesh) to ensure good contact with the diamond/ZnSe crystal. Apply high pressure clamp.

-

Method B: KBr Pellet: Preferred for quantitative comparison of weak signals. Mix 1-2 mg of dried polymer with 200 mg of spectroscopic grade KBr. Press at 10 tons for 2 minutes.

Spectral Acquisition Parameters

-

Resolution: 4 cm

-

Scans: 32 (ATR) or 64 (KBr)

-

Range: 4000 – 600 cm

-

Background: Air (ATR) or Pure KBr pellet (Transmission).

Data Interpretation & Assignments

The "divinyl" nature implies that a fully cured polymer should show a significant reduction in vinyl C=C stretches. Residual peaks indicate "pendant" vinyl groups (one vinyl reacted, one free).

| Functional Group | Wavenumber (cm | Assignment & Structural Significance |

| Pyridine Ring | 1585 – 1595 | C=C / C=N Ring Stretching (Skeletal vibration). |

| Pyridine Ring | 1430 – 1470 | Ring Stretching (Characteristic of 2-substituted pyridines). |

| Aliphatic Backbone | 2850 – 2950 | C-H Stretching (Asymmetric/Symmetric) of the formed polymer chain ( |

| Residual Vinyl | 1625 – 1635 | C=C Stretch. Critical Indicator. Strong in monomer, weak/absent in fully cross-linked polymer. |

| Residual Vinyl | 900 – 990 | =C-H Out-of-plane bending. Used to quantify unreacted double bonds. |

| Aromatic C-H | 3000 – 3100 | C-H Stretching on the pyridine ring. |

| Substitution | ~750 – 820 | C-H Out-of-plane bending specific to 2,3-disubstitution pattern. |

Analyst Note: If the peak at 1630 cm

Solid-State NMR Protocol ( C CP/MAS)

Since P(2,3-DVP) is a network polymer, Cross-Polarization Magic Angle Spinning (CP/MAS) is the only viable NMR technique. It enhances the sensitivity of

Instrumental Setup

-

Probe: 4 mm or 3.2 mm MAS probe (Double Resonance H/X).

-

Spinning Speed: 10 – 15 kHz . (High speed is required to push spinning sidebands away from the aromatic region).

-

Reference: Adamantane (secondary reference, methylene peak at 38.48 ppm relative to TMS).

Pulse Sequence Parameters

-

Technique:

C CP/MAS with High-Power Decoupling (TPPM or SPINAL-64). -

Contact Time: 1 – 2 ms (Optimized for rigid aromatic/aliphatic transfer).

-

Recycle Delay: 3 – 5 seconds (Determined by

H -

Scans: 1024 – 4096 (Depending on sample quantity; networks often have broad lines requiring more scans).

Spectral Assignments

The spectrum will display broad resonances due to the distribution of conformations in the amorphous network.

| Chemical Shift ( | Assignment | Structural Context |

| 155 – 165 | C2 (Pyridine) | Carbon adjacent to Nitrogen. Most deshielded aromatic peak. |

| 120 – 145 | C3, C4, C5, C6 | Aromatic ring carbons. C3 (vinyl substituted) will be distinct from unsubstituted carbons if resolution permits. |

| 110 – 118 | Residual Vinyl ( | Impurity/Defect. Indicates unreacted pendant vinyl groups. |

| 130 – 138 | Residual Vinyl ( | Overlaps with aromatic ring, but sharpens if mobile pendant groups exist. |

| 35 – 45 | Backbone Methine ( | Polymer backbone carbon attached to the ring. |

| 25 – 35 | Backbone Methylene ( | Polymer backbone connecting units. |

Diagnostic Logic:

-

Success: A dominant broad aliphatic region (30-45 ppm) and a clean aromatic region (120-160 ppm).

-

Failure/Incomplete Cure: Sharp peaks at ~115 ppm and ~136 ppm indicate significant amounts of unreacted vinyl groups (pendant double bonds).

References

-

Cormack, P. A. G., & Elorza, A. Z. (2004). Molecularly imprinted polymers: synthesis and characterisation. Journal of Chromatography B, 804(1), 173-182. Link

-

Fontanille, M., & Sigwalt, P. (1960). Polymerization of 2-vinylpyridine. Bulletin de la Société Chimique de France, 11, 4083. (Foundational chemistry of vinylpyridine polymerization).[1][2][3][4]

-

Sobera, M., & Klepac, D. (2019). Solid-state NMR characterization of cross-linking in polymer blends. Journal of Polymer Science Part B: Polymer Physics. Link[5]

-